molecular formula C26H20N2O2 B14085302 3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline CAS No. 209795-84-6

3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline

Cat. No.: B14085302
CAS No.: 209795-84-6
M. Wt: 392.4 g/mol
InChI Key: BDLWYSSUMWABMH-UHFFFAOYSA-N
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Description

3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline is an organic compound that belongs to the class of phenanthroline derivatives. Phenanthroline derivatives are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and biological applications. The presence of methoxy groups on the phenyl rings enhances the compound’s solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline typically involves the condensation of 4-methoxybenzaldehyde with 1,10-phenanthroline-5,6-dione. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product. The reaction can be summarized as follows:

4-Methoxybenzaldehyde+1,10-Phenanthroline-5,6-dioneK2CO3,EtOHThis compound\text{4-Methoxybenzaldehyde} + \text{1,10-Phenanthroline-5,6-dione} \xrightarrow{\text{K}_2\text{CO}_3, \text{EtOH}} \text{this compound} 4-Methoxybenzaldehyde+1,10-Phenanthroline-5,6-dioneK2​CO3​,EtOH​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated phenanthroline derivatives.

Scientific Research Applications

3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Employed in the study of metal ion interactions with biological molecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit enzyme activity.

    Industry: Utilized in the development of sensors and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then interact with biological targets such as DNA and enzymes. The chelation process can inhibit the activity of metalloenzymes and disrupt metal ion homeostasis in cells, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: A parent compound without methoxy groups.

    4,7-Dimethyl-1,10-phenanthroline: A derivative with methyl groups instead of methoxy groups.

    3,8-Dibromo-1,10-phenanthroline: A halogenated derivative.

Uniqueness

3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline is unique due to the presence of methoxy groups, which enhance its solubility and reactivity compared to other phenanthroline derivatives. The methoxy groups also provide additional sites for chemical modification, making the compound versatile for various applications.

Properties

CAS No.

209795-84-6

Molecular Formula

C26H20N2O2

Molecular Weight

392.4 g/mol

IUPAC Name

3,8-bis(4-methoxyphenyl)-1,10-phenanthroline

InChI

InChI=1S/C26H20N2O2/c1-29-23-9-5-17(6-10-23)21-13-19-3-4-20-14-22(16-28-26(20)25(19)27-15-21)18-7-11-24(30-2)12-8-18/h3-16H,1-2H3

InChI Key

BDLWYSSUMWABMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C5=CC=C(C=C5)OC

Origin of Product

United States

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